
Ceftaroline Anhydrous Base: A Comparative
Analysis Against Daptomycin-Non-Susceptible

Strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ceftaroline anhydrous base

Cat. No.: B15191866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ceftaroline anhydrous base
against bacterial strains that have developed non-susceptibility to daptomycin. The following

sections present supporting experimental data, detailed methodologies for key experiments,

and visualizations of relevant biological pathways and experimental workflows.

Executive Summary
Daptomycin-non-susceptible (DNS) strains of Gram-positive bacteria, particularly Methicillin-

Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), pose

a significant challenge in clinical settings. Ceftaroline, a fifth-generation cephalosporin, has

demonstrated potent in vitro activity against these resistant pathogens, both as a monotherapy

and in synergistic combination with daptomycin. This guide synthesizes data from multiple

studies to provide a comprehensive comparative overview.

Data Presentation
The following tables summarize the in vitro activity of ceftaroline and daptomycin against

various daptomycin-non-susceptible strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline and Daptomycin against

Daptomycin-Non-Susceptible S. aureus (DNS-MRSA)
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Strain
Ceftaroline MIC
(µg/mL)

Daptomycin MIC
(µg/mL)

Reference

R5717 0.25 2 [1]

R5563 0.5 2 [1]

R5996 (hVISA) 0.5 4 [1]

R5995 (VISA) 0.5 4 [1]

DNS MRSA Isolate 0.5 2-4 [2]

hVISA: heteroresistant Vancomycin-Intermediate S. aureus; VISA: Vancomycin-Intermediate S.

aureus

Table 2: Bactericidal Activity of Ceftaroline and Daptomycin against DNS-MRSA in an In Vitro

Pharmacokinetic/Pharmacodynamic (PK/PD) Model

Strain Treatment
Log10 CFU/mL
Reduction at
96h

Activity Reference

R5717 Ceftaroline -3.1 Bactericidal [1][3]

R5563 Ceftaroline -2.5 Bacteriostatic [1][3]

R5996 Ceftaroline -5.77 Bactericidal [1][3]

R5995 Ceftaroline -6.38 Bactericidal [1][3]

4 Strains
Daptomycin (6

mg/kg q24h)
Regrowth Inactive [1][3]

3 of 4 Strains
Daptomycin (10

mg/kg q24h)
Regrowth Inactive [1][3]

Bactericidal activity is defined as a ≥3-log10 CFU/mL decrease from the initial inoculum.

Bacteriostatic activity is a <3-log10 CFU/mL reduction.
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Table 3: Synergistic Activity of Ceftaroline and Daptomycin against Daptomycin-Non-

Susceptible VRE

Strain Treatment
Log10 CFU/mL
Reduction at
24h

Synergy Reference

DNS VRE
Daptomycin +

Ceftaroline
~2 Synergistic [4][5]

Daptomycin-

Susceptible VRE

Daptomycin +

Ceftaroline

Significant

Reduction
Synergistic [4][5]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical

and Laboratory Standards Institute (CLSI) guidelines.[3]

Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the

turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final

inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each

well of a microtiter plate.

Antibiotic Preparation: Serial twofold dilutions of ceftaroline and daptomycin were prepared

in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin testing, the broth was

supplemented with calcium to a final concentration of 50 mg/L.

Incubation: The microtiter plates were incubated at 35-37°C for 18-24 hours.

MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that

completely inhibited visible bacterial growth.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD)
Model

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3556211/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-daptomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC3556211/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-daptomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC10720500/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A two-compartment hollow-fiber model was utilized to simulate human pharmacokinetic profiles

of the antibiotics.[3]

Model Setup: The model consists of a central reservoir connected to a hollow-fiber cartridge

containing semipermeable fibers. The bacterial culture is placed in the extracapillary space

of the cartridge.

Drug Dosing: Antibiotics were administered into the central reservoir to simulate human

dosing regimens (e.g., ceftaroline 600 mg every 12 hours, daptomycin 6 or 10 mg/kg every

24 hours). A computer-controlled syringe pump maintained the desired pharmacokinetic

profile by infusing fresh medium and removing drug-containing medium.

Sampling: Samples were collected from the intracapillary space at various time points over

96 hours to determine bacterial density (CFU/mL).

Data Analysis: Time-kill curves were generated by plotting the log10 CFU/mL against time.

Time-Kill Assays
Time-kill assays were performed to assess the bactericidal activity of the antibiotics over time.

Inoculum: A starting inoculum of approximately 10^5 to 10^6 CFU/mL was used.

Antibiotic Concentrations: Antibiotics were tested at concentrations corresponding to

multiples of their MICs.

Sampling: Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours),

serially diluted, and plated on appropriate agar plates.

Enumeration: After incubation, the number of colonies was counted to determine the

CFU/mL at each time point.

Analysis: The change in log10 CFU/mL from the initial inoculum was calculated to determine

bactericidal or bacteriostatic activity. Synergy was defined as a ≥2-log10 decrease in

CFU/mL by the combination compared with the most active single agent.[6]
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Ceftaroline Mechanism of Action
Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding

to penicillin-binding proteins (PBPs). Its unique activity against MRSA is attributed to its high

affinity for PBP2a, a key enzyme responsible for methicillin resistance.[2] Ceftaroline binds to

an allosteric site on PBP2a, inducing a conformational change that opens the active site,

allowing a second ceftaroline molecule to bind and inhibit the enzyme.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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